Sortin2

Vacuolar protein sorting Chemical genomics Saccharomyces cerevisiae

Sortin2 (CAS 372972-39-9) is a synthetic, low-mass compound identified as a protein trafficking modulator that interferes with vacuolar delivery of proteins in plants and yeast. As a member of the 'Sortin' family of chemicals discovered through forward chemical genomics, its core bioactivity is triggering the secretion of the vacuolar resident protein carboxypeptidase Y (CPY), thereby phenocopying vacuolar protein sorting (vps) mutants.

Molecular Formula C16H12ClNO5S3
Molecular Weight 429.9 g/mol
Cat. No. B15512201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSortin2
Molecular FormulaC16H12ClNO5S3
Molecular Weight429.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCS(=O)(=O)O
InChIInChI=1S/C16H12ClNO5S3/c17-11-3-1-2-10(8-11)13-5-4-12(23-13)9-14-15(19)18(16(24)25-14)6-7-26(20,21)22/h1-5,8-9H,6-7H2,(H,20,21,22)/b14-9-
InChIKeyCUKZYGAOTUDVNI-ZROIWOOFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sortin2: A Synthetic Vacuolar Protein Sorting Modulator for Chemical Genomics


Sortin2 (CAS 372972-39-9) is a synthetic, low-mass compound identified as a protein trafficking modulator that interferes with vacuolar delivery of proteins in plants and yeast [1]. As a member of the 'Sortin' family of chemicals discovered through forward chemical genomics, its core bioactivity is triggering the secretion of the vacuolar resident protein carboxypeptidase Y (CPY), thereby phenocopying vacuolar protein sorting (vps) mutants [2]. Sortin2 has been shown to enhance endocytic trafficking towards the vacuole, a function dependent on specific structural features of the molecule, including a critical sulphite group and a benzoic acid moiety [3][4].

Why Sortin2 Cannot Be Replaced by Other Sortins or General Trafficking Inhibitors


Sortin2 is not a generic inhibitor of trafficking. Substitution with its closest in-class analog, Sortin1, or other compounds with a similar mechanism of action, is not scientifically justified due to fundamental differences in their chemical structure, specific bioactivity, and downstream cellular effects. While both Sortin1 and Sortin2 induce CPY secretion, they exhibit distinct effects on vacuolar morphology, as demonstrated in comparative studies [1]. Furthermore, structure-activity relationship (SAR) analysis has shown that the bioactivity of Sortin2 is exquisitely dependent on its unique sulphite substitution and benzoic acid group; removal or modification of these moieties in structural analogues results in a complete loss or significant reduction in potency, highlighting that not all 'Sortin-like' molecules are functionally equivalent [2].

Quantitative Evidence for Sortin2 Differentiation and Potency


Sortin2 vs. Sortin3: Differentiated CPY Secretion Potency in Yeast

In a direct comparative dot-blot assay, Sortin2 generated a strong vacuolar protein sorting (vps) phenotype, characterized by robust secretion of carboxypeptidase Y (CPY), whereas Sortin3 induced only a weak vps phenotype [1].

Vacuolar protein sorting Chemical genomics Saccharomyces cerevisiae

Sortin2 vs. Structural Analogue 3: 8-Fold Difference in Potency for Inducing CPY Secretion

A structure-activity relationship (SAR) analysis defined the minimum concentration required to trigger CPY secretion. Sortin2 was active at a minimum concentration of 5 µM, while Chemical 3, a structural analogue with a carboxyl group in place of the sulphite group, was only active at 40 µM, demonstrating a significant loss in potency [1].

Structure-activity relationship (SAR) CPY secretion Small molecule probes

Sortin2 Induces Lateral Root Formation Through an Auxin Receptor-Independent Mechanism

In Arabidopsis thaliana, Sortin2 stimulates lateral root formation via a mechanism that is independent of the canonical auxin receptor SCF^TIR. Unlike the hormone auxin, Sortin2 does not display auxin activity and instead acts upstream of mitotic activity by accelerating endosomal trafficking to the vacuole [1].

Lateral root development Auxin signaling Endocytic trafficking Arabidopsis thaliana

Optimal Scientific Use Cases for Sortin2 Based on Verified Evidence


Probing Vacuolar Protein Sorting in Yeast and Plant Models

Due to its well-characterized and potent ability to trigger the secretion of the vacuolar marker CPY at low micromolar concentrations (5 µM), Sortin2 serves as a reliable positive control and chemical probe in forward and reverse genetic screens aimed at dissecting the endomembrane trafficking and vacuolar protein sorting (vps) pathways [1]. Its effects are reversible, allowing for temporal control over the induced phenotype [2].

Investigating Auxin-Independent Lateral Root Organogenesis

Sortin2 is uniquely suited for experiments designed to elucidate the role of endocytic trafficking in plant organogenesis. Its mechanism of inducing lateral root formation is distinct from auxin signaling, making it an essential tool for studying auxin-independent developmental pathways in Arabidopsis thaliana and other model plants [3].

Structure-Activity Relationship (SAR) Studies for Trafficking Modulators

The well-defined structure of Sortin2 and the availability of a panel of characterized structural analogues with a known spectrum of activity (from inactive to 8-fold less potent) make it an ideal scaffold for SAR studies. Researchers can use this compound as a reference point to design and test novel small molecules that modulate endomembrane trafficking with enhanced potency or selectivity [4].

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12 linked technical documents
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